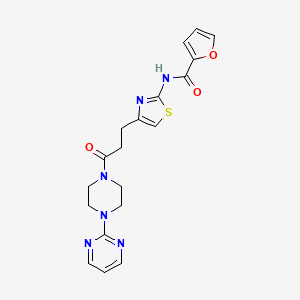
N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of these compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide” is not available in the retrieved papers.科学的研究の応用
Synthesis and Chemical Properties
The compound of interest is related to a variety of synthetic compounds with potential biological activities. Research has been conducted on compounds with structural similarities, focusing on their synthesis and application in developing potential therapeutic agents. For instance, novel heterocyclic compounds derived from visnagenone and khellinone have been synthesized for their anti-inflammatory and analgesic properties, showcasing the chemical versatility and potential therapeutic applications of related compounds (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds, including benzodifuranyl derivatives and thiazolopyrimidines, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a promising avenue for drug discovery.
Antimicrobial Activity
Research into azole derivatives starting from furan-2-carbohydrazide has been conducted, leading to compounds with antimicrobial activities (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013). This illustrates the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents, aligning with the chemical framework of the compound .
Anticancer Properties
Derivatives of 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine have been designed, synthesized, and evaluated for their anticancer properties, highlighting the ongoing research into structurally related compounds for potential therapeutic uses (A. K. Ajeesh Kumar, K. B. Nair, Y. Bodke, Ganesh Sambasivam, K. Bhat, 2016). Such compounds have shown promising results against specific cancer cell lines, suggesting the importance of exploring similar structures for cancer therapy.
Hypoglycemic Agents
A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated as glucokinase activators, demonstrating dual-action hypoglycemic activities (Huihui Song, K. Tian, Lei Lei, Z. Shen, Shou-xin Liu, Lijing Zhang, Hong-rui Song, X. Jin, Zhiqiang Feng, 2011). These compounds highlight the potential for developing new treatments for diabetes through targeted chemical synthesis.
作用機序
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival.
Mode of Action
It’s likely that it interacts with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes it regulates.
Biochemical Pathways
For instance, they can disrupt the signaling of growth factors, leading to reduced cell proliferation and increased programmed cell death or apoptosis .
特性
IUPAC Name |
N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-16(24-8-10-25(11-9-24)18-20-6-2-7-21-18)5-4-14-13-29-19(22-14)23-17(27)15-3-1-12-28-15/h1-3,6-7,12-13H,4-5,8-11H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQXERIHSKKEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
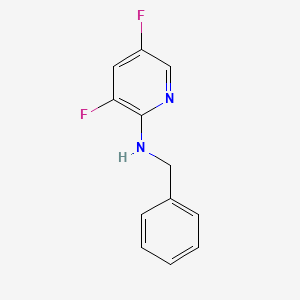
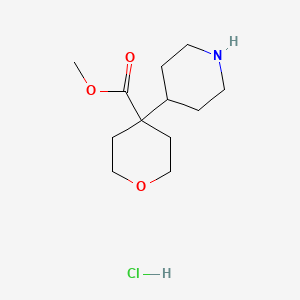
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2822503.png)
![3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2822505.png)
![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)
![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)

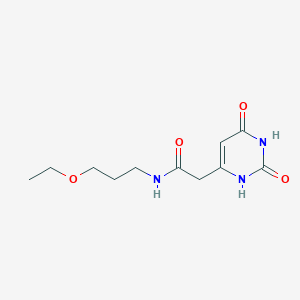
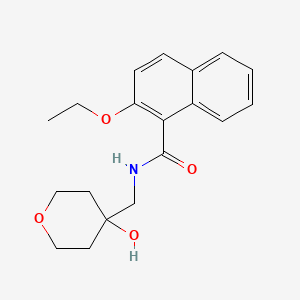
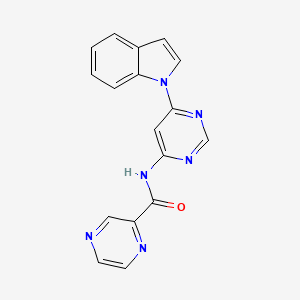
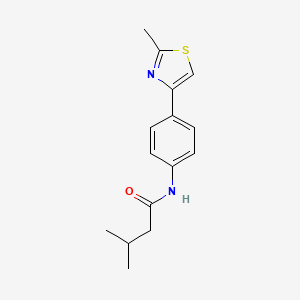

![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)
